
4-(1H-pyrazol-1-yl)piperidine
Descripción general
Descripción
4-(1H-pyrazol-1-yl)piperidine, also known by its IUPAC name, is a heterocyclic organic compound. Its chemical structure consists of a piperidine ring (a six-membered saturated nitrogen-containing ring) fused with a pyrazole ring (a five-membered ring containing two nitrogen atoms). Here are some key details:
- IUPAC Name : 4-(1H-pyrazol-1-yl)piperidine
- Molecular Formula : C<sub>8</sub>H<sub>13</sub>N<sub>3</sub>
- Molecular Weight : 151.21 g/mol
- CAS Number : 762240-09-5
- Physical Form : Solid
- Purity : 98%
- Storage Temperature : Room temperature
- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation. Precautionary measures should be taken during handling.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4-(1H-pyrazol-1-yl)piperidine consists of a piperidine ring fused with a pyrazole ring. The pyrazole moiety contributes to its biological activity and pharmacological properties.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it can potentially participate in various reactions typical of piperidine and pyrazole derivatives. These may include nucleophilic substitutions, cyclizations, and functional group transformations.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 195-198°C
- Color : Off-white to pale yellow solid
Aplicaciones Científicas De Investigación
1. Soluble Epoxide Hydrolase Inhibitors
- Application Summary: A series of novel soluble Epoxide Hydrolase (sEH) inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated . These inhibitors aim to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors .
- Methods of Application: The compounds were synthesized and their selectivity towards the sEH enzymes was evaluated . Particularly, compounds 9g and 8h emerged as the most potent sEH inhibitors .
- Results: The synthesized compounds showed varying degrees of selectivity towards the sEH enzymes. Compounds 9g and 8h displayed IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM for in vitro sEH inhibition, respectively .
2. Drug Discovery
- Application Summary: Piperidine derivatives, including “4-(1H-pyrazol-1-yl)piperidine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
3. Heat Shock Protein 70 Inhibitors
- Application Summary: Piperidine derivatives, including “4-(1H-pyrazol-1-yl)piperidine”, have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors .
- Methods of Application: The specific methods of application or experimental procedures involve the synthesis of these compounds and their evaluation as HSP70 inhibitors .
- Results: The results or outcomes obtained are not specified in the source .
4. Antimicrobial Agents
- Application Summary: Piperidine derivatives, including “4-(1H-pyrazol-1-yl)piperidine”, are being utilized as antimicrobial agents .
- Methods of Application: The specific methods of application or experimental procedures involve the synthesis of these compounds and their evaluation as antimicrobial agents .
- Results: The results or outcomes obtained are not specified in the source .
5. Anti-inflammatory Agents
- Application Summary: Piperidine derivatives, including “4-(1H-pyrazol-1-yl)piperidine”, are being utilized as anti-inflammatory agents .
- Methods of Application: The specific methods of application or experimental procedures involve the synthesis of these compounds and their evaluation as anti-inflammatory agents .
- Results: The results or outcomes obtained are not specified in the source .
6. Soluble Epoxide Hydrolase (sEH) Inhibitors
- Application Summary: A compound with urea linked alkyl side chain of 8a–f and 9a–f series were reported to show improved the sEH inhibition .
- Methods of Application: The compounds were synthesized and their selectivity towards the sEH enzymes was evaluated .
- Results: The compound with para substitution of methyl, methoxy, chloro and nitro group on the urea linked aryl side chain (8h, 8j, 6c, 6e) with electron donating group shows potentially improved activity as compared to ortho substituted urea pharmacophore linked compounds (8i and 9i) .
Safety And Hazards
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P280 (wear protective gloves/eye protection/face protection), and others.
Direcciones Futuras
Research on 4-(1H-pyrazol-1-yl)piperidine continues to explore its potential applications in drug discovery, catalysis, and material science. Future studies may focus on its biological activity, synthetic modifications, and structure-activity relationships.
Propiedades
IUPAC Name |
4-pyrazol-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNPNAOPVBYTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611285 | |
| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)piperidine | |
CAS RN |
762240-09-5 | |
| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

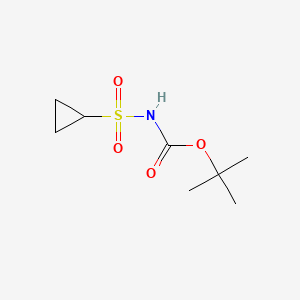
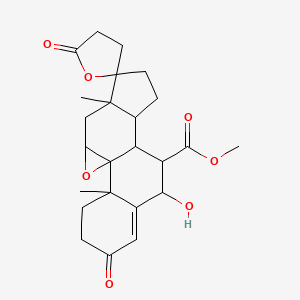
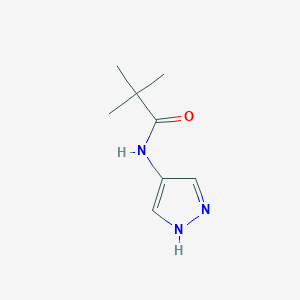
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
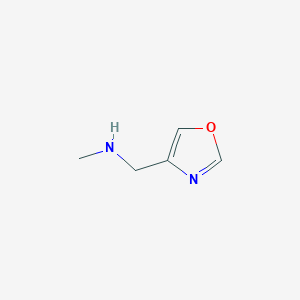
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)
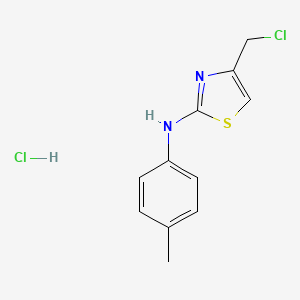
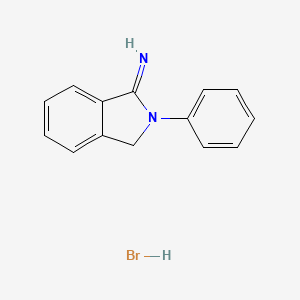
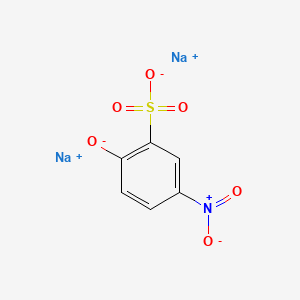
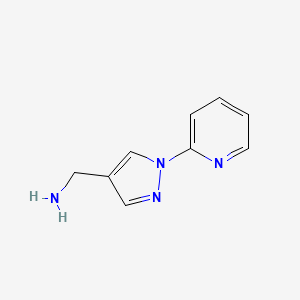
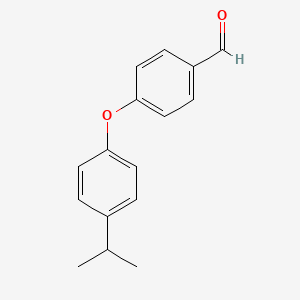

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)